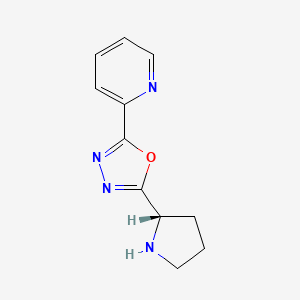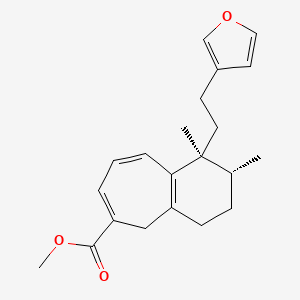
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)-related compounds involves cyclometalation reactions, where iridium centers are coordinated with ligands such as phenylisoquinoline. These processes typically yield complexes with distinct photophysical and electrochemical properties, which are studied through various spectroscopic methods and density functional theory (DFT) calculations (Gao‐Nan Li et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these iridium complexes, revealing the coordination geometry around the iridium center and the spatial arrangement of the ligands. This analysis helps in understanding the relationship between the molecular structure and the photophysical properties of the complexes (Yu‐Ting Huang et al., 2005).
Chemical Reactions and Properties
These iridium complexes participate in various chemical reactions, including oxidative addition and reductive elimination, which are fundamental to their role in catalysis. The electrochemical properties, such as redox potentials, are characterized using cyclic voltammetry, providing insights into the electron-transfer processes involved (Pui-Kei Lee et al., 2011).
Physical Properties Analysis
The physical properties, including thermal stability, melting point, and solubility, are crucial for the application of these complexes in devices. These properties are often influenced by the nature of the ligands and the overall molecular structure of the complex.
Chemical Properties Analysis
The chemical properties, such as luminescence, are among the most significant characteristics of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) complexes. Their photophysical properties, including absorption and emission spectra, quantum yields, and phosphorescence lifetimes, are thoroughly investigated. These properties are pivotal for their applications in OLEDs, where they act as phosphorescent emitters to achieve high-efficiency light emission (Jaeyoung Hwang et al., 2015).
Applications De Recherche Scientifique
Organic Optoelectronics
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) compounds are pivotal in the development of organic light-emitting diodes (OLEDs). Their applications are driven by their ability to emit light efficiently, making them suitable for use in display and lighting technologies. For example, the BODIPY platform has been recognized for its potential in creating OLEDs with emission ranges from green to near-infrared (NIR), indicating the versatility of these compounds in optoelectronic applications (Squeo & Pasini, 2020).
Environmental Pollution Mitigation
In the context of environmental science, bis(phenylisoquinoline) derivatives are part of studies focusing on the removal and degradation of pollutants. The presence of bisphenol A (BPA) and its analogs in the environment has raised concerns due to their endocrine-disrupting properties. Research into the fate of such compounds in wastewater treatment processes reveals the potential for enzymatic degradation pathways, where specific enzymes, in conjunction with redox mediators, can effectively degrade recalcitrant compounds like BPA (Mohapatra et al., 2010).
Catalysis and Chemical Synthesis
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) and similar complexes play a critical role in catalysis, particularly in reactions requiring metal-to-ligand charge transfer. These compounds are part of innovative approaches in synthetic chemistry, providing pathways for the synthesis of complex molecules and materials with high precision and efficiency (Scaltrito et al., 2000).
Propriétés
Numéro CAS |
1202867-58-0 |
|---|---|
Nom du produit |
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) |
Formule moléculaire |
C41H39IrN2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181245.png)
![3-[3-(2-Methoxyanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181247.png)
![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)
![2-[3-(2-Methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181249.png)


![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)